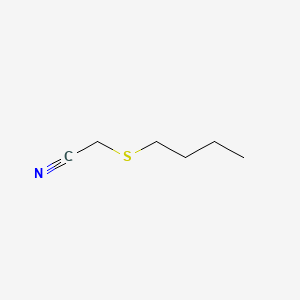

(n-Butylthio)acetonitrile

Descripción general

Descripción

- Chemical Formula : C<sub>6</sub>H<sub>11</sub>NS

- Synonyms : AN, Methyl cyanide, Ethanenitrile

- Use : Commonly used as an organic solvent and an intermediate in organic synthesis.

- Properties : Stable nitrile, relatively high dielectric constant.

Synthesis Analysis

- Preparation : Alkylation of tributylamine with 1-bromobutane.

- Applications : Used to prepare other tetrabutylammonium salts by salt metathesis reactions.

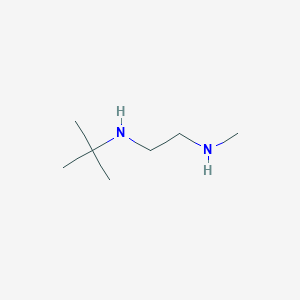

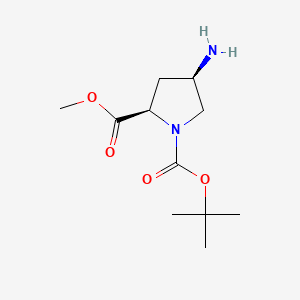

Molecular Structure Analysis

- Structure : C<sub>6</sub>H<sub>11</sub>NS

- Functional Groups : Thioether (S), Nitrile (CN)

Chemical Reactions Analysis

- Cyanomethylation : Forms 3-ACN anion, which can attack pyridinium salts.

- Cyanation : Used as a cyanide source.

Physical And Chemical Properties Analysis

- Dielectric Constant (ε′) : Relatively high due to polarity.

- Viscosity, Density, Refractive Index : Used to evaluate activation energy and complex formation.

Aplicaciones Científicas De Investigación

Polymer Modification and Electrochemical Applications (n-Butylthio)acetonitrile derivatives, such as Poly[4,4′-bis(butylsulfanyl)-2,2′-bithiophene], exhibit significant electroactivity and are used in modifying electrodes for analytical purposes. These modifications enhance the stability and sensitivity of electrodes, making them particularly suitable for detecting substances like dopamine and ascorbic acid through electroanalytical methods. Such polymers demonstrate improved repeatability in responses and high stability, underlining their utility in developing advanced amperometric sensors and analytical tools (Lupu et al., 2003).

Analytical Chemistry and Sensor Development In analytical chemistry, (n-Butylthio)acetonitrile and its related compounds are instrumental in the development of sensors and analytical methodologies. For instance, Thiacalix[4]arenes, which are closely related to (n-Butylthio)acetonitrile in structure and reactivity, show enhanced binding abilities towards metal ions. This property is leveraged in voltammetric studies for detecting various metal ions, showcasing the compound's significant role in enhancing the sensitivity and selectivity of chemical sensors (Kim et al., 2004).

Catalysis and Synthesis (n-Butylthio)acetonitrile derivatives are also pivotal in catalysis, where they serve as precursors or intermediates in the synthesis of nitrogen heterocycles. Such applications are crucial in pharmaceutical synthesis and the development of new materials. For example, (tert-Butyl-NNO-azoxy)acetonitrile has been identified as a useful precursor for nitrogen heterocycles, highlighting its importance in organic synthesis and the development of new reaction methodologies (Klenov et al., 2016).

Environmental Analysis In environmental analysis, (n-Butylthio)acetonitrile derivatives are used in solid-phase extraction systems for the determination of phthalate esters in water samples. This application is critical for assessing water quality and the environmental impact of various pollutants. The ability to efficiently adsorb and desorb analytes from samples highlights the compound's utility in enhancing the sensitivity and accuracy of environmental monitoring methods (Cai et al., 2003).

Safety And Hazards

- Flammable , causes eye irritation, harmful if ingested or inhaled.

- Storage : Keep cool, away from heat and open flames.

Direcciones Futuras

- Investigate further dielectric behavior and complex formation.

- Explore applications beyond solvents and intermediates.

Remember that this analysis is based on available information, and further research may yield additional insights. 🌟

Propiedades

IUPAC Name |

2-butylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUBLYDYGZCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428804 | |

| Record name | n-(Butylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(n-Butylthio)acetonitrile | |

CAS RN |

71037-08-6 | |

| Record name | n-(Butylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)

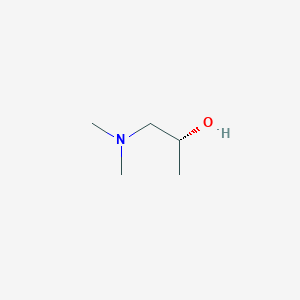

![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)